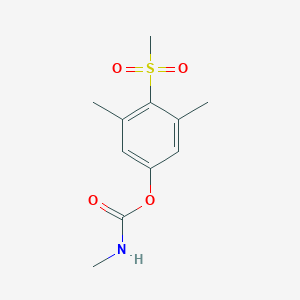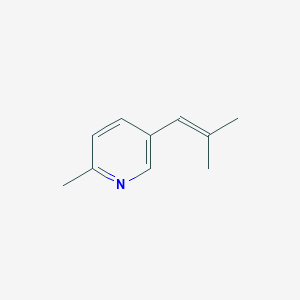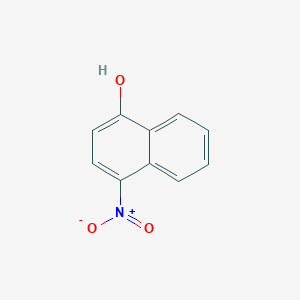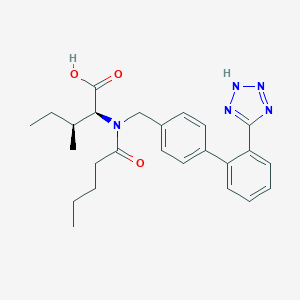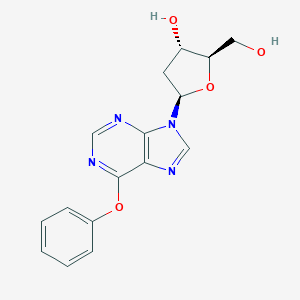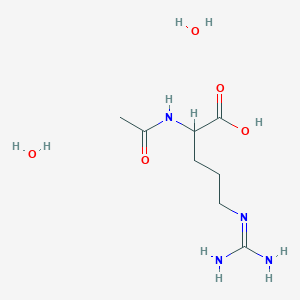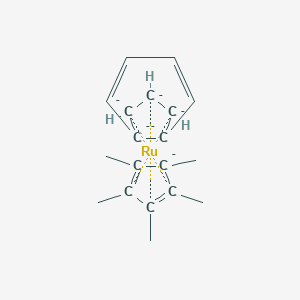
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is a complex compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a ruthenium-based organometallic complex that has been synthesized using different methods. The purpose of
Mecanismo De Acción
The mechanism of action of Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is not fully understood. However, it is believed that the compound acts as a catalyst in various reactions, including olefin metathesis and hydrogenation. The compound's ruthenium center plays a critical role in the catalytic activity, and its electronic and steric properties can be tuned to enhance its catalytic activity.
Efectos Bioquímicos Y Fisiológicos
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that the compound exhibits low toxicity and can be used in medicinal chemistry applications. The compound's unique properties, including its high stability and tunable electronic and steric properties, make it an attractive candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is its excellent catalytic activity. The compound can catalyze various reactions, including olefin metathesis and hydrogenation, with high efficiency and selectivity. Additionally, the compound's unique properties, including its high stability and tunable electronic and steric properties, make it an attractive candidate for various lab experiments.
However, Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has some limitations for lab experiments. The compound can be challenging to synthesize, and its purification can be challenging. Additionally, the compound's toxicity and potential environmental impact need to be carefully considered when using it in lab experiments.
Direcciones Futuras
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has significant potential for various future directions. Some of the possible future directions include:
1. Development of new synthetic methods for Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium that are more efficient and environmentally friendly.
2. Exploration of the compound's potential applications in drug development, including the development of new anticancer agents.
3. Investigation of the compound's potential applications in materials science, including the development of new catalysts and sensors.
4. Development of new analytical methods for the detection and quantification of Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium in various matrices.
5. Investigation of the compound's potential environmental impact and development of strategies to mitigate its impact.
Conclusion
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium is a ruthenium-based organometallic complex that has significant potential for various scientific research applications. The compound's excellent catalytic activity, unique properties, and potential applications in various fields make it an attractive candidate for future research. However, careful consideration needs to be given to the compound's toxicity and potential environmental impact when using it in lab experiments.
Métodos De Síntesis
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium can be synthesized using different methods. One of the most common methods is the reaction of indenylidene ligand with ruthenium trichloride in the presence of triethylamine. The reaction leads to the formation of the ruthenium complex, which can be purified using different techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium has been extensively studied for its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. The compound has been shown to exhibit excellent catalytic activity in various reactions, including olefin metathesis, hydrogenation, and transfer hydrogenation. Additionally, the compound has been used in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Propiedades
Número CAS |
115560-11-7 |
|---|---|
Nombre del producto |
Inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium |
Fórmula molecular |
C19H22Ru-6 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
inden-7a-ide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;ruthenium |
InChI |
InChI=1S/C10H15.C9H7.Ru/c1-6-7(2)9(4)10(5)8(6)3;1-2-5-9-7-3-6-8(9)4-1;/h1-5H3;1-7H;/q2*-1; |
Clave InChI |
ARGWXWQCDOPHNI-UHFFFAOYSA-N |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C1=C[C-]2C=CC=C2C=C1.[Ru] |
SMILES canónico |
C[C-]1C(=C(C(=C1C)C)C)C.[CH-]1[CH-][C-]2C=CC=C[C-]2[CH-]1.[Ru] |
Sinónimos |
indene, 1,2,3,4,5-pentamethylcyclopentane, ruthenium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)
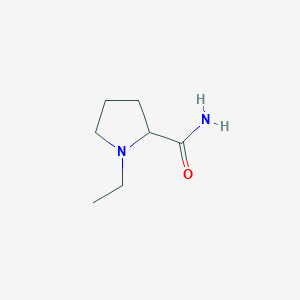

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)
![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)
